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Compound of Interest

Compound Name: Ceftizoxime

Cat. No.: B193995 Get Quote

An in-depth exploration of the core characteristics of the third-generation cephalosporin,

Ceftizoxime.

Introduction
Ceftizoxime is a parenteral, third-generation cephalosporin antibiotic renowned for its broad

spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its

stability in the presence of many beta-lactamase enzymes has made it a valuable agent in the

treatment of various infections.[3][4] This technical guide provides a comprehensive overview

of Ceftizoxime, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic

and pharmacodynamic properties, and mechanisms of resistance, with a particular emphasis

on quantitative data and experimental methodologies relevant to researchers and drug

development professionals.

Mechanism of Action
The bactericidal activity of Ceftizoxime stems from its ability to inhibit the synthesis of the

bacterial cell wall.[5][6][7] This process is mediated by the drug's binding to and inactivation of

essential bacterial enzymes known as penicillin-binding proteins (PBPs).[4][8] PBPs are crucial

for the final steps of peptidoglycan synthesis, a critical component that provides structural

integrity to the bacterial cell wall. By disrupting this process, Ceftizoxime leads to the formation

of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent

cell death.[4][6]
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Ceftizoxime has demonstrated a high affinity for several key PBPs. In Escherichia coli and

Enterobacter cloacae, it shows strong binding to PBPs 1a and 1bs, with concentrations below

3.2 µg/mL and 1 µg/mL, respectively, required to reduce [14C]penicillin G binding by 50%.[3] In

Staphylococcus aureus, Ceftizoxime exhibits a particularly high selective affinity for PBP2.[9]
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Antimicrobial Spectrum
Ceftizoxime exhibits a broad spectrum of in vitro activity against a variety of clinically

significant pathogens. It is particularly active against many Enterobacteriaceae and is stable

against hydrolysis by many common plasmid and chromosomally mediated beta-lactamases.[1]

[10]

Data Presentation: In Vitro Activity of Ceftizoxime
The following table summarizes the in vitro activity of Ceftizoxime against a range of bacterial

isolates, with data presented as Minimum Inhibitory Concentration (MIC) values required to

inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested strains.
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Organism MIC50 (µg/mL) MIC90 (µg/mL)

Gram-Negative Bacteria

Escherichia coli ≤1 ≤1

Klebsiella pneumoniae ≤1 ≤1

Proteus mirabilis ≤1 ≤1

Serratia marcescens ≤1 12.5[11]

Enterobacter cloacae ≤1 >128

Haemophilus influenzae ≤1 ≤1

Neisseria gonorrhoeae 0.008[12] 0.03[12]

Pseudomonas aeruginosa 16-64[1] >64

Gram-Positive Bacteria

Staphylococcus aureus

(methicillin-susceptible)
3-8[1] >8

Streptococcus pneumoniae ≤1 ≤1

Streptococcus pyogenes

(Group A)
≤1 ≤1

Streptococcus agalactiae

(Group B)
≤1 ≤1

Anaerobic Bacteria

Bacteroides fragilis 16-64[1] >128

Note: MIC values can vary depending on the testing methodology and geographic location of

the isolates.

Pharmacokinetics and Pharmacodynamics
Ceftizoxime is administered parenterally, either intravenously or intramuscularly, as it is not

well absorbed orally.[13]
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Data Presentation: Pharmacokinetic Parameters of
Ceftizoxime in Adults with Normal Renal Function

Parameter Value Reference

Administration Intravenous / Intramuscular [13]

Bioavailability ~100% (IV) [1]

Peak Serum Concentration

(Cmax) - 1g IV
~60.5 µg/mL (at 30 min) [14]

Volume of Distribution (Vd) 0.36 L/kg [4]

Protein Binding 29.4% - 31% [4][15][16]

Metabolism Not metabolized [1][4]

Elimination Half-life (t½) 1.44 - 1.9 hours [1][6]

Excretion
Primarily renal (glomerular

filtration)
[1][4]

Total Body Clearance (CL) 135.6 - 154.9 mL/min

The pharmacokinetic profile of Ceftizoxime is significantly altered in patients with renal

impairment, with the elimination half-life increasing substantially. Dosage adjustments are

therefore necessary in this patient population.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The in vitro antimicrobial susceptibility of bacterial isolates to Ceftizoxime is typically

determined using standardized dilution methods as described by the Clinical and Laboratory

Standards Institute (CLSI).[1][16]

5.1.1. Broth Microdilution Method (CLSI M07)
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Preparation of Antimicrobial Agent: A stock solution of Ceftizoxime is prepared and serially

diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to

achieve a range of final concentrations.

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and

colonies are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard.

This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5

colony-forming units (CFU)/mL in each well.

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for

16-20 hours for non-fastidious bacteria.

Interpretation: The MIC is defined as the lowest concentration of Ceftizoxime that

completely inhibits visible growth of the organism.
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Broth Microdilution MIC Testing Workflow
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Workflow for MIC Determination

5.1.2. Agar Dilution Method (CLSI M07)

Plate Preparation: A stock solution of Ceftizoxime is prepared and added to molten Mueller-

Hinton agar to create a series of agar plates with varying concentrations of the antibiotic.

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is

prepared and then diluted.
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Inoculation: A standardized volume of the diluted inoculum (approximately 1-2 µL) is spotted

onto the surface of each agar plate, allowing for the testing of multiple isolates

simultaneously.

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

Interpretation: The MIC is the lowest concentration of Ceftizoxime that prevents the growth

of more than one colony or a fine film of growth.

Quantification of Ceftizoxime in Serum by High-
Performance Liquid Chromatography (HPLC)
The concentration of Ceftizoxime in serum samples can be accurately determined using a

reversed-phase HPLC method.

Sample Preparation: To 0.5 mL of serum, an internal standard (e.g., cefotaxime) is added.

Proteins are then precipitated by adding an equal volume of acetonitrile. The mixture is

vortexed and centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:

Column: A C18 or a µBondapak Alkyl Phenyl column is commonly used.[1]

Mobile Phase: A mixture of acetonitrile and a phosphate buffer or acetic acid solution is

typically employed.[1][5] The exact ratio is optimized to achieve good separation.

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

Detection: The eluent is monitored using a UV detector at a wavelength of 254 nm or 310

nm.[1][5]

Quantification: The concentration of Ceftizoxime in the sample is determined by comparing

the peak area ratio of Ceftizoxime to the internal standard against a standard curve

prepared with known concentrations of the drug.

Mechanisms of Resistance
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Bacterial resistance to Ceftizoxime, like other β-lactam antibiotics, can emerge through

several mechanisms.

Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of

resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the

antibiotic. While Ceftizoxime is stable against many common β-lactamases, certain

extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases can confer

resistance.[2][13]

Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity

of Ceftizoxime, thereby diminishing its inhibitory effect. This is a significant mechanism of

resistance in some bacteria.

Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative

bacteria can restrict the entry of Ceftizoxime into the cell, leading to decreased intracellular

concentrations.

Efflux Pumps: Bacteria can actively transport Ceftizoxime out of the cell using multidrug

efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family.

This prevents the antibiotic from reaching its PBP targets in sufficient concentrations.
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Mechanisms of Bacterial Resistance to Ceftizoxime
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Bacterial Resistance Mechanisms

Conclusion
Ceftizoxime remains a significant third-generation cephalosporin with a well-characterized

profile. Its broad spectrum of activity, favorable pharmacokinetic properties, and stability

against many β-lactamases have established its role in the treatment of a variety of bacterial

infections. A thorough understanding of its mechanism of action, antimicrobial spectrum, and

potential for resistance is crucial for its appropriate clinical use and for the development of

future antimicrobial strategies. The experimental protocols detailed in this guide provide a

foundation for further research and development in the field of antimicrobial chemotherapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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